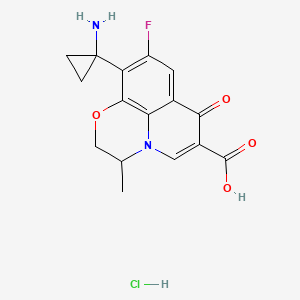![molecular formula C21H30N4O3S B12275484 2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275484.png)
2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-tert-Butyl-1-[1-(1-Methanesulfonylpiperidin-4-carbonyl)azetidin-3-yl]-1H-1,3-Benzodiazol umfasst in der Regel mehrere Schritte, darunter die Bildung des Benzodiazol-Kerns, die Einführung des Azetidinrings und die Anbindung der Piperidin-Einheit. Häufige Reagenzien, die in diesen Schritten verwendet werden, sind tert-Butylchlorid, Methanesulfonylchlorid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Techniken umfassen, um den Syntheseprozess zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-tert-Butyl-1-[1-(1-Methanesulfonylpiperidin-4-carbonyl)azetidin-3-yl]-1H-1,3-Benzodiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-1-[1-(1-Methanesulfonylpiperidin-4-carbonyl)azetidin-3-yl]-1H-1,3-Benzodiazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung als Therapeutikum bei verschiedenen Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-tert-Butyl-1-[1-(1-Methanesulfonylpiperidin-4-carbonyl)azetidin-3-yl]-1H-1,3-Benzodiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Wechselwirkungen können biologische Prozesse modulieren und zu den beobachteten Wirkungen der Verbindung führen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen und damit die Zellfunktionen verändern.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-1-[1-(1-methanesulfonylpiperidine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-tert-Butyl-1,3-Benzodiazol: Es fehlen die Azetidin- und Piperidin-Einheiten.
1-(1-Methanesulfonylpiperidin-4-carbonyl)azetidin: Es fehlt der Benzodiazol-Kern.
Einzigartigkeit
2-tert-Butyl-1-[1-(1-Methanesulfonylpiperidin-4-carbonyl)azetidin-3-yl]-1H-1,3-Benzodiazol ist aufgrund seiner Kombination von Strukturmerkmalen einzigartig, die spezifische chemische und biologische Eigenschaften verleihen, die in den einzelnen Komponenten nicht vorkommen.
Eigenschaften
Molekularformel |
C21H30N4O3S |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C21H30N4O3S/c1-21(2,3)20-22-17-7-5-6-8-18(17)25(20)16-13-23(14-16)19(26)15-9-11-24(12-10-15)29(4,27)28/h5-8,15-16H,9-14H2,1-4H3 |
InChI-Schlüssel |
GSMSNOTWNWPJIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


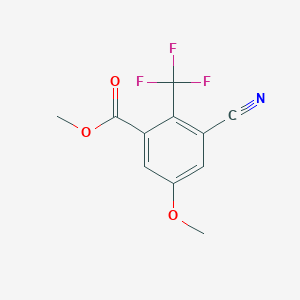
![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)
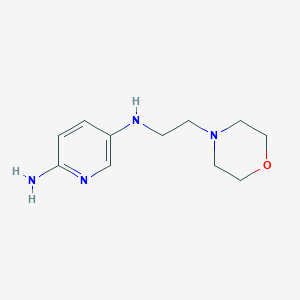
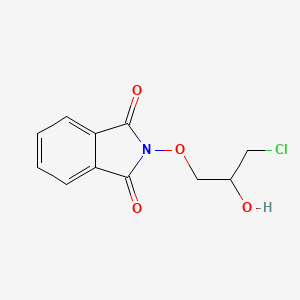
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
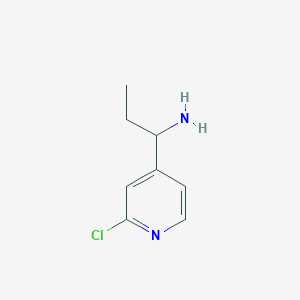
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12275448.png)
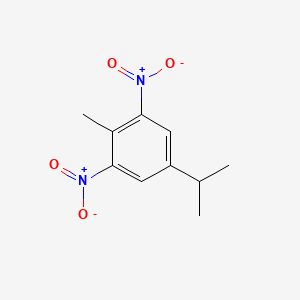
![4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275468.png)
![2-{10-Oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}ethan-1-amine](/img/structure/B12275469.png)
![8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12275482.png)
![1,7,7-trimethyl-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12275486.png)
